molecular formula C13H9N3O2 B11868627 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11868627
M. Wt: 239.23 g/mol
InChI Key: WLGDSHKKSHYDAY-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl group at the 2-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and phosphodiesterases. By inhibiting these enzymes, the compound can disrupt various cellular signaling pathways, leading to effects such as apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the active sites of these enzymes is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the phenyl and carboxylic acid groups.

    2-Phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the carboxylic acid group.

    3-Carboxypyrazolo[1,5-a]pyrimidine: Similar structure but lacks the phenyl group.

Uniqueness

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-11(9-5-2-1-3-6-9)15-16-8-4-7-14-12(10)16/h1-8H,(H,17,18)

InChI Key

WLGDSHKKSHYDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C(=O)O

Origin of Product

United States

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